3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
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Overview
Description
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C16H11FO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorophenyl group attached to a chromenone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 3-fluorobenzaldehyde with 4-chromanone. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the chromenone ring to a single bond, forming dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of chromenone quinones.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
- 3-[(E)-(2-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
- 3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
Uniqueness
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUCACBONBDSK-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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